6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazole ring, and a dimethylphenyl group
Preparation Methods
The synthesis of 6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the pyrimidine moiety. Common synthetic routes include:
Formation of the Triazole Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a series of reactions, often involving nucleophilic substitution and cyclization.
Industrial Production Methods: Industrial-scale production may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and infectious diseases.
Biology: It is used in biological research to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, affecting signal transduction and cellular responses.
Pathways Involved: The specific pathways involved depend on the biological context and the target cells or tissues.
Comparison with Similar Compounds
When compared to other similar compounds, 6-{[4-(2,5-dimethylphenyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique structural features and potential applications. Similar compounds include:
Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.
Unique Features:
Properties
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-4-7-26-18-22-21-15(9-13-10-16(24)20-17(25)19-13)23(18)14-8-11(2)5-6-12(14)3/h4-6,8,10H,1,7,9H2,2-3H3,(H2,19,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSRRSYBTPIYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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